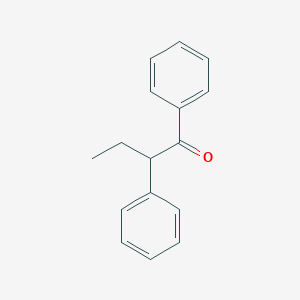

1,2-Diphenylbutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKJKVIZTFFFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305043, DTXSID10864670 | |

| Record name | 1,2-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_36221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16282-16-9 | |

| Record name | 16282-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 1,2-Diphenylbutan-1-one (CAS 16282-16-9)

Executive Summary

1,2-Diphenylbutan-1-one (CAS 16282-16-9), also known as

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound.[1] Unlike simple aliphatic ketones, the steric bulk of the two phenyl rings necessitates specific handling during nucleophilic additions to prevent side reactions such as enolization or retro-aldol fragmentation.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a butyrophenone backbone substituted at the

Table 1: Physicochemical Properties

| Property | Data | Note |

| CAS Number | 16282-16-9 | Verified Identifier |

| IUPAC Name | 1,2-Diphenylbutan-1-one | |

| Synonyms | Common in patent literature | |

| Molecular Formula | C | |

| Molecular Weight | 224.30 g/mol | |

| Appearance | White to off-white crystalline powder | May appear as oil if impure |

| Melting Point | 53–56 °C | Sharp transition indicates high purity |

| Boiling Point | ~324 °C (at 760 mmHg) | High thermal stability |

| Density | 1.041 g/cm³ (Predicted) | |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature |

Synthetic Methodology: C-Alkylation of Desoxybenzoin[1]

The most robust route to 1,2-diphenylbutan-1-one is the

Reaction Logic (Causality)

Direct alkylation of ketones requires the formation of an enolate.[1]

-

Substrate: Desoxybenzoin is used because the benzylic protons at the

-position are significantly acidic ( -

Reagent: Ethyl iodide (EtI) or Ethyl bromide (EtBr) serves as the electrophile.[1] EtI is preferred for faster kinetics, while EtBr is preferred for cost at scale.[1]

-

Phase Transfer Catalysis (PTC): While NaH/THF is a classic anhydrous method, modern protocols often utilize PTC (e.g., TEBA or TBAB) with aqueous NaOH/Toluene.[1] This avoids hazardous metal hydrides and simplifies workup.[1]

Experimental Protocol (PTC Method)

Note: This protocol assumes a standard laboratory scale (approx. 50 mmol).

Reagents:

-

Desoxybenzoin (9.8 g, 50 mmol)

-

Ethyl Bromide (6.54 g, 60 mmol)

-

Benzyltriethylammonium chloride (TEBA) (1.1 g, 5 mmol) - Catalyst

-

50% Aqueous NaOH (20 mL)

-

Toluene (50 mL)

Step-by-Step Procedure:

-

Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Add Desoxybenzoin, Toluene, and TEBA. Stir until the solid substrate is dissolved.

-

Deprotonation: Add the 50% NaOH solution. The mixture will form a biphasic system.[1] Vigorous stirring is essential to generate the interface where the catalyst functions.[1]

-

Alkylation: Add Ethyl Bromide dropwise over 15 minutes.

-

Causality: Slow addition prevents localized high concentrations of alkyl halide, reducing the risk of dialkylation (though sterically difficult here).[1]

-

-

Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the product ( -

Workup: Cool to room temperature. Separate the organic (toluene) layer.[1][3] Extract the aqueous layer once with toluene (20 mL).[1]

-

Washing: Wash combined organics with water (2 x 50 mL) until neutral pH, then brine (50 mL).

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol or Methanol/Water to yield white crystals (Target MP: 53–56 °C).

Synthesis Workflow Diagram[1]

Figure 1: Phase Transfer Catalyzed synthesis of 1,2-Diphenylbutan-1-one from Desoxybenzoin.

Pharmaceutical Application: Tamoxifen Synthesis[5][12]

The primary value of 1,2-diphenylbutan-1-one is its conversion into Tamoxifen.[1] This requires the addition of a third phenyl ring (bearing an ether chain) and the formation of a stilbene-like double bond.[1]

The Grignard-Dehydration Sequence[1][10]

-

Grignard Addition: The ketone reacts with 4-[2-(dimethylamino)ethoxy]phenylmagnesium bromide (or a protected phenol equivalent).[1] The steric bulk of the ketone (two flanking phenyls) requires aggressive conditions (refluxing THF) or activation (CeCl

). -

Dehydration: The resulting tertiary alcohol (carbinol) is dehydrated using acidic conditions (HCl/EtOH).[1] This step creates the tri-substituted olefin.[1]

-

Isomerism: This process yields a mixture of Z (Tamoxifen) and E isomers.[1][2] The Z-isomer is the active anti-estrogen; separation is achieved via fractional crystallization of the citrate salt.[1]

Pathway Diagram[1]

Figure 2: Transformation of 1,2-Diphenylbutan-1-one into the API Tamoxifen.[1]

Analytical Characterization

To validate the synthesis of 1,2-diphenylbutan-1-one, the following spectral signatures are diagnostic:

-

H NMR (CDCl

-

IR Spectroscopy:

-

Mass Spectrometry (GC-MS):

Safety & Handling (SDS Summary)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.[1][4]

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

-

ChemicalBook. (2025).[1][5] 1,2-Diphenyl-butan-1-one Properties and Suppliers.Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 297636, 1,2-Diphenylbutan-1-one.[1]Link

-

BenchChem. (2025).[1][3] Synthesis of Diphenylbutane Derivatives.Link

-

Jordan, V. C. (1984).[1] Tamoxifen: A Guide for Clinicians and Researchers.[1] Professional Education International.[1] (Contextual citation for Tamoxifen synthesis pathway).

-

LookChem. (2025).[1] 1,2-Diphenyl-butan-1-one CAS 16282-16-9 Data.[1][6][7]Link

Sources

- 1. 1,2-Diphenylbutan-1-one | C16H16O | CID 297636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 574-06-1 CAS MSDS (ALPHA-ACETOXY-DEOXYBENZOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. 1,2-Diphenyl-butan-1-one | 16282-16-9 [chemicalbook.com]

An In-Depth Technical Guide to 1,2-Diphenylbutan-1-one: Properties, Synthesis, and Applications

Introduction: A Versatile Ketone in Modern Chemistry

1,2-Diphenylbutan-1-one, also known by its synonym 2-Phenylbutyrophenone, is an aromatic ketone with the chemical formula C₁₆H₁₆O.[1] This compound serves as a pivotal intermediate and a valuable research chemical, particularly within the realms of medicinal chemistry and pharmaceutical development.[2][3] Its structural scaffold is a key feature in the synthesis of significant therapeutic agents, including Selective Estrogen Receptor Modulators (SERMs) and novel opioid receptor agonists.[3] This guide provides an in-depth exploration of the essential physical, chemical, and spectroscopic properties of 1,2-Diphenylbutan-1-one, offering a critical resource for researchers, chemists, and professionals in drug discovery and development. We will delve into its structural characterization, synthesis protocols, chemical reactivity, and established applications, providing a comprehensive scientific overview.

Physicochemical and Structural Properties

The fundamental physical and chemical identifiers of 1,2-Diphenylbutan-1-one are crucial for its handling, characterization, and application in a laboratory setting. These properties are summarized in the table below.

Table 1: Core Physicochemical and Structural Data for 1,2-Diphenylbutan-1-one

| Property | Value | Source(s) |

| IUPAC Name | 1,2-diphenylbutan-1-one | [1] |

| Synonyms | 2-Phenylbutyrophenone, α-Ethyldeoxybenzoin | [1] |

| CAS Number | 16282-16-9 | [1][2] |

| Molecular Formula | C₁₆H₁₆O | [1][2] |

| Molecular Weight | 224.30 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 53-56 °C | [2][4] |

| Boiling Point | 338.5 °C at 760 mmHg; 324 °C (lit.) | [2][4] |

| Density | 1.041 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| Flash Point | 144 °C | [2] |

| Refractive Index | 1.563 | [2] |

| LogP (Octanol/Water) | 4.063 | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature | [2][4] |

| InChI | InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | [1] |

| SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | [1] |

Spectroscopic Profile: Elucidating the Structure

The structural confirmation of 1,2-Diphenylbutan-1-one relies on a combination of spectroscopic techniques. Below is an expert analysis of the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For 1,2-Diphenylbutan-1-one, we can predict the following characteristic signals:

-

Aromatic Protons (Ar-H): Due to the two distinct phenyl rings, the 10 aromatic protons will appear as a complex multiplet, typically in the downfield region of δ 7.2-8.0 ppm . The protons on the benzoyl ring, being adjacent to the electron-withdrawing carbonyl group, are expected to resonate at a slightly more downfield position compared to the protons on the other phenyl ring.

-

Methine Proton (-CH-): The single proton at the chiral center (C2) is adjacent to a phenyl group and the benzoyl group. This environment will cause a significant downfield shift. It is expected to appear as a triplet around δ 4.5-5.0 ppm , due to coupling with the adjacent methylene (-CH₂) group.

-

Methylene Protons (-CH₂-): The two protons of the ethyl group's methylene unit are diastereotopic due to the adjacent chiral center. They will couple with both the methine proton and the terminal methyl protons, resulting in a complex multiplet signal, likely in the δ 1.8-2.2 ppm region.

-

Methyl Protons (-CH₃): The three protons of the terminal methyl group will appear as a triplet in the upfield region, typically around δ 0.9-1.1 ppm , resulting from coupling with the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will produce a characteristic signal in the far downfield region, expected around δ 195-205 ppm .[5]

-

Aromatic Carbons: The 12 carbons of the two phenyl rings will resonate in the typical aromatic region of δ 125-145 ppm .[5][6] Due to symmetry, fewer than 12 signals may be resolved, but the quaternary carbons (ipso-carbons) attached to the butane chain and the carbonyl group will be distinct and typically weaker in intensity.

-

Aliphatic Carbons: The three carbons of the butane chain will appear in the upfield region. The methine carbon (C2), attached to a phenyl group, is expected around δ 50-60 ppm . The methylene carbon (C3) will be found further upfield, around δ 25-35 ppm , and the terminal methyl carbon (C4) will be the most shielded, appearing around δ 10-15 ppm .[6]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band characteristic of an aromatic ketone carbonyl stretch is expected in the region of 1680-1700 cm⁻¹ .[7]

-

C-H Stretch (Aromatic): A series of absorptions corresponding to the C-H stretching of the aromatic rings will appear just above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range.[8]

-

C-H Stretch (Aliphatic): Strong absorptions from the C-H stretching of the butane chain will be observed just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ region.[7]

-

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon stretching within the aromatic rings are expected around 1450-1600 cm⁻¹ .[8]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will provide the molecular weight and information about the molecule's fragmentation pattern, which is key to confirming its structure.

-

Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the molecule, m/z = 224.3 .

-

Key Fragmentation Pathways: Ketones commonly undergo α-cleavage. The most likely fragmentation events for 1,2-Diphenylbutan-1-one would be:

-

Cleavage of the bond between the carbonyl carbon and the C2 of the butane chain, leading to a stable benzoyl cation at m/z = 105 . This is often the base peak in the spectrum.[9]

-

Loss of the ethyl group (•CH₂CH₃) to form a fragment at m/z = 195 .

-

Formation of a phenyl cation at m/z = 77 .

-

Synthesis and Chemical Reactivity

Synthetic Protocol

1,2-Diphenylbutan-1-one can be synthesized through various routes. One documented high-yield method involves the oxidation of a corresponding vinyl boronate ester precursor.[2]

Protocol: Oxidation of 2-(1,2-diphenylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Step 1: Reaction Setup: In a round-bottom flask, dissolve the starting material, 2-(1,2-diphenylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in a mixture of tetrahydrofuran (THF) and ethanol.

-

Step 2: Reagent Addition: Cool the solution to room temperature (25 °C). Add an aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). The causality here is that the basic conditions activate the peroxide for the oxidative cleavage of the carbon-boron bond.

-

Step 3: Reaction Monitoring: Stir the reaction mixture at 25 °C. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Step 4: Workup and Isolation: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to neutralize excess peroxide. Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Step 5: Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1,2-Diphenylbutan-1-one. This method has been reported to achieve a yield of up to 97%.[2]

Sources

- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chemguide.co.uk [chemguide.co.uk]

Structural Elucidation and IUPAC Nomenclature of C16H16O Ketones: A Guide for Medicinal Chemists

Topic: Structural Elucidation and IUPAC Nomenclature of C16H16O Ketones Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Introduction: The Isomer Challenge in C16H16O Space

In drug discovery, a molecular formula is merely a starting point. The formula C16H16O presents a specific challenge in structural elucidation. With a Degree of Unsaturation (DoU) of 9, this formula typically implies a scaffold containing two aromatic rings (8 DoU) and one carbonyl group (1 DoU), connected by a saturated alkyl chain.

While the formula is often associated with 1,3-Diphenylbutan-1-one (a reduced chalcone derivative), it represents a diverse chemical space including regioisomers like 4-benzylpropiophenone . Precise IUPAC nomenclature is not just a bureaucratic requirement; it is the primary key for distinguishing pharmacologically active scaffolds from inactive regioisomers during library synthesis.

This guide provides a definitive framework for naming these compounds according to IUPAC Blue Book P-64 rules , followed by a validated synthesis and characterization protocol for the most prevalent isomer, 1,3-Diphenylbutan-1-one.

Degree of Unsaturation Analysis

-

Interpretation: The high unsaturation index confirms the presence of two phenyl rings (4 DoU

2 = 8) and one ketone carbonyl (1 DoU). The remaining structure must be a saturated carbon framework.

IUPAC Nomenclature Framework (Rule P-64)

The naming of ketones is governed by Rule P-64 of the IUPAC Nomenclature of Organic Chemistry (The Blue Book).[1] The fundamental principle is the prioritization of the Principal Characteristic Group (the ketone) to determine the parent structure.

Decision Matrix for C16H16O Isomers

To determine the correct IUPAC name, apply the following hierarchy:

-

Identify the Principal Functional Group: The ketone (

) takes precedence.[2] -

Select the Parent Structure: The longest carbon chain containing the carbonyl group.[2]

-

Numbering: Number the chain to give the carbonyl carbon the lowest possible locant.

-

Substituents: Treat the phenyl rings as substituents if they are not part of the principal chain.

Case Study A: The "Reduced Dypnone" Scaffold

-

Structure: A four-carbon chain with a ketone at C1, a phenyl group at C1, and a phenyl group at C3.

-

Parent Chain: Butane (4 carbons).

-

Suffix: -one.

-

Numbering: Carbonyl is C1 (priority).[2]

-

Substituents: Phenyl at C1 (implied by "one" but explicitly named in the chain construction) and Phenyl at C3.

-

IUPAC Name: 1,3-Diphenylbutan-1-one [3][4]

-

Note: Often loosely referred to as "1,3-diphenyl-1-butanone".[4] The position of the "-one" locant immediately before the suffix is the preferred IUPAC 2013 recommendation.

-

Case Study B: The "Linear" Scaffold

-

Structure: A three-carbon chain with a ketone at C1 and a (4-benzylphenyl) group at C1.

-

Substituents: A phenylmethyl (benzyl) group attached to the para-position of the phenyl ring.

-

IUPAC Name: 1-[4-(Phenylmethyl)phenyl]propan-1-one

Nomenclature Logic Flow

Figure 1: Logic flow for distinguishing common C16H16O ketone isomers based on IUPAC P-64 rules.

Technical Synthesis Guide: 1,3-Diphenylbutan-1-one

This section details the synthesis of the most common C16H16O isomer, 1,3-Diphenylbutan-1-one (CAS: 1533-20-6). The most robust route is the catalytic hydrogenation of Dypnone ((E)-1,3-diphenyl-2-buten-1-one), a condensation product of acetophenone.

Reaction Mechanism

The synthesis involves the selective reduction of the

Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. Palladium on Carbon (Pd/C) is pyrophoric when dry. Handle under inert atmosphere.

Materials:

-

Substrate: Dypnone (CAS 495-45-4), 10.0 mmol (2.22 g).

-

Catalyst: 10% Pd/C (100 mg, ~5 wt% loading).

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH), 50 mL.

-

Reagent: Hydrogen gas (balloon pressure).

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.22 g of Dypnone in 50 mL of Ethyl Acetate.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Note: Add the catalyst to the wet solvent to minimize ignition risk.

-

Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line to evacuate the headspace, then backfill with nitrogen. Repeat 3 times. Finally, attach a balloon filled with Hydrogen gas.

-

Reaction: Stir vigorously at room temperature (25°C). The reaction is typically diffusion-controlled; vigorous stirring is critical.

-

Monitoring (Self-Validating Step):

-

TLC: Monitor using 10% EtOAc/Hexane.

-

Starting Material (Dypnone): UV active, lower Rf (conjugated).

-

Product: UV active, higher Rf (loss of conjugation usually decreases polarity slightly, but check specific system).

-

Endpoint: Reaction is complete when the UV-active alkene spot disappears.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL EtOAc.

-

Concentration: Remove solvent under reduced pressure (rotary evaporator).

-

Purification: If necessary, purify via flash column chromatography (SiO2, Hexane:EtOAc 95:5).

Synthesis Workflow Diagram

Figure 2: Experimental workflow for the selective reduction of Dypnone to 1,3-Diphenylbutan-1-one.

Analytical Validation (E-E-A-T)

Trustworthiness in chemical synthesis relies on rigorous characterization. You must distinguish the product (C16H16O) from the starting material (C16H14O) and potential over-reduction byproducts (Alcohol C16H18O).

Data Summary Table

| Feature | Dypnone (Precursor) | 1,3-Diphenylbutan-1-one (Product) | Diagnostic Change |

| Formula | C16H14O | C16H16O | +2 H |

| Alkene Proton ( | ~7.1 ppm (s, 1H) | Absent | Disappearance of singlet |

| Methyl Group ( | ~2.6 ppm (d, 3H, allylic) | ~1.3 ppm (d, 3H, aliphatic) | Upfield shift + coupling change |

| Aliphatic Region | Minimal | Multiplets at 3.0-3.5 ppm | Appearance of CH2-CH system |

| IR (C=O) | ~1660 cm⁻¹ (Conjugated) | ~1680 cm⁻¹ (Non-conjugated) | Shift to higher wavenumber |

Interpretation of 1H NMR (CDCl3, 400 MHz)

- 7.90 (d, 2H): Ortho-protons of the benzoyl group (deshielded by carbonyl).

- 7.20-7.50 (m, 8H): Remaining aromatic protons.

- 3.30-3.50 (m, 1H): Benzylic methine (-CH-).

- 3.15 (dd, 1H) & 3.28 (dd, 1H): Diastereotopic methylene protons adjacent to carbonyl (-CH2-).

-

1.35 (d, 3H): Methyl group doublet (

Validation Check: If you see a singlet near 7.1 ppm, the reaction is incomplete. If you see a broad singlet/multiplet near 3.5-4.0 ppm that exchanges with D2O, you have over-reduced the ketone to an alcohol.

Conclusion

The IUPAC name for the most scientifically relevant C16H16O ketone is 1,3-Diphenylbutan-1-one . This compound represents a critical scaffold in medicinal chemistry, often accessible via the hydrogenation of Dypnone. By adhering to the P-64 nomenclature rules and utilizing the self-validating hydrogenation protocol outlined above, researchers can ensure both semantic and synthetic accuracy in their workflows.

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Royal Society of Chemistry, 2014.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15383, 1,3-Diphenyl-1-butanone.[Link]

-

Organic Syntheses. Conjugate Addition and Hydrogenation Protocols.[Link]

Sources

The Pharmacophore Backbone: A Technical Guide to 1,2-Diphenylbutan-1-one

[1]

Executive Summary

1,2-Diphenylbutan-1-one (CAS: 16282-16-9), often referred to as

Modern research has revitalized interest in this scaffold beyond endocrinology.[1] Recent studies (2024-2026) have identified derivatives of the 1,2-diphenylbutane core as hydrophobic tags in PROTAC and HyT (Hydrophobic Tagging) technologies, specifically targeting GPX4 to induce ferroptosis in resistant cancer lines.[1]

Part 1: Historical Genesis & The SERM Revolution

The ICI Anti-Estrogen Program (1960s)

The history of 1,2-diphenylbutan-1-one is inextricably linked to the contraceptive research program at ICI Pharmaceuticals Division (now AstraZeneca).[1] Led by Dora Richardson and Arthur Walpole , the team sought non-steroidal anti-estrogens.[1]

The structural logic was derived from Triphenylethylene (TPE) .[1] To synthesize TPE derivatives with specific side chains (like the dimethylaminoethoxy chain crucial for Tamoxifen), the team required a flexible ketone intermediate that allowed for:

-

Control of the Alkyl Chain: The ethyl group at the

-position (giving the "butanone" chain) was critical for lipophilicity and receptor binding affinity.[1] -

Grignard Susceptibility: The ketone carbonyl provided the electrophilic site to introduce the third phenyl ring.[1][2]

The Synthetic Bottleneck

Early syntheses of TPEs relied on the condensation of desoxybenzoin derivatives.[1] The introduction of the ethyl group to convert desoxybenzoin (1,2-diphenylethanone) into 1,2-diphenylbutan-1-one was the yield-determining step.[1]

-

Original Challenge: Direct alkylation of desoxybenzoin often resulted in poly-alkylation or O-alkylation byproducts.[1]

-

Resolution: Optimization of base-catalyzed

-alkylation using sodium ethoxide or later, phase-transfer catalysis (PTC), allowed for the scalable production of the 1,2-diphenylbutan-1-one core.

Part 2: Chemical Architecture & Synthesis[1]

Structural Analysis

The molecule possesses a single chiral center at the C2 position.[1]

-

Chirality: In the synthesis of Tamoxifen, this chirality is lost during the dehydration step that forms the double bond.[1] However, for modern applications (like the RS-1 ferroptosis inducer), the stereochemistry at this position can dictate the spatial orientation of hydrophobic tags.[1]

-

Reactivity: The C1 carbonyl is sterically hindered by the adjacent ethyl and phenyl groups, requiring aggressive conditions for nucleophilic attack (e.g., Grignard reagents).[1]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

Note: This protocol synthesizes the unsubstituted core.[1] For Tamoxifen precursors, a p-methoxy substituted starting material is used.[1]

Objective: Synthesis of 1,2-Diphenylbutan-1-one via

| Parameter | Specification |

| Precursor | Desoxybenzoin (1,2-Diphenylethanone) |

| Alkylating Agent | Ethyl Bromide (EtBr) |

| Catalyst | TEBA (Triethylbenzylammonium chloride) - PTC |

| Base | 50% NaOH (aq) |

| Solvent | Dichloromethane (DCM) or Toluene |

| Yield Target | >92% |

Step-by-Step Methodology:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Desoxybenzoin (19.6 g, 100 mmol) in DCM (100 mL) .

-

Catalyst Addition: Add TEBA (1.14 g, 5 mmol) . The solution should remain clear.

-

Base Addition: Slowly add 50% NaOH solution (40 mL) . The mixture will become biphasic.[1]

-

Initiation: Add Ethyl Bromide (16.3 g, 150 mmol) dropwise over 20 minutes.

-

Reaction: Heat to mild reflux (40°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

-

Endpoint: Disappearance of the desoxybenzoin spot (

) and appearance of the product (

-

-

Quench & Extraction: Cool to RT. Pour mixture into ice water (200 mL). Separate the organic layer.[1][2][3][4][5][6] Extract the aqueous layer with DCM (2 x 50 mL).[1]

-

Workup: Wash combined organics with 1M HCl (to remove residual amine/base) and Brine. Dry over anhydrous

.[1][2][5] -

Purification: Evaporate solvent. Recrystallize the solid residue from Ethanol/Hexane to yield white crystals.

Validation Data:

Part 3: The Tamoxifen Pathway (Visualized)[1]

The transformation of 1,2-diphenylbutan-1-one into Tamoxifen is a classic example of "Grignard-Dehydration" sequence.[1]

Figure 1: The pivotal role of 1,2-diphenylbutan-1-one in the synthesis of Tamoxifen.[1] The scaffold provides the structural backbone for the drug's ethyl side chain.

Part 4: Modern Applications (2024–2026)

Ferroptosis and Hydrophobic Tagging (HyT)[1][4]

While the SERM pathway utilizes the ketone functionality, recent research (e.g., the RS-1 compound) utilizes the lipophilic nature of the 1,2-diphenylbutane skeleton as a "Hydrophobic Tag."

Mechanism: Researchers have synthesized diphenylbutan-1-amine derivatives (reduced forms of the ketone) and conjugated them to inhibitors of GPX4 (Glutathione Peroxidase 4).[1]

-

The Logic: GPX4 protects cells from ferroptosis (iron-dependent cell death).[1][3]

-

The Tag: The bulky, lipophilic 1,2-diphenylbutane tail mimics a misfolded protein state when attached to the target enzyme.

-

The Result: The cell's proteasome machinery recognizes the "hydrophobic patch" and degrades the GPX4 protein, inducing ferroptosis in drug-resistant cancer cells.[3]

Figure 2: Repurposing the scaffold.[1] The ketone is converted to an amine to serve as a hydrophobic tag (HyT), triggering the destruction of cancer-protecting enzymes.

Part 5: Technical Specifications

| Property | Value | Note |

| IUPAC Name | 1,2-Diphenylbutan-1-one | |

| Molecular Formula | ||

| Molecular Weight | 224.30 g/mol | |

| Melting Point | 53–56 °C | Solid at RT |

| Boiling Point | 338.5 °C | High thermal stability |

| Solubility | Methanol, DCM, Toluene | Insoluble in water |

| Key Spectral Feature | IR Carbonyl stretch: ~1680 | Lower than typical ketones due to conjugation |

References

-

BenchChem. (2025).[1][2][8] An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. Retrieved from [1]

-

Jordan, V. C. (2003).[1] Tamoxifen: A most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205–213.[1] (Contextual grounding on ICI 46,474 development).

-

American Chemical Society. (2026).[1][3] RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega.[1][7][3] Retrieved from [1][3]

-

ChemicalBook. (2025).[1] 1,2-Diphenylbutan-1-one Product Specifications and Synthesis Routes. Retrieved from [1]

-

LookChem. (2025).[1] Synthetic routes and suppliers for 1,2-Diphenyl-butan-1-one. Retrieved from [1]

Sources

- 1. Tamoxifen - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Diphenylethane synthesis - chemicalbook [chemicalbook.com]

- 6. Tamoxifen | 10540-29-1 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Key characteristics of 1,2-Diphenylbutan-1-one

Role: Critical Intermediate & Impurity Standard in SERM Synthesis

CAS: 16282-16-9

Synonyms:

Executive Summary

1,2-Diphenylbutan-1-one is a lipophilic aromatic ketone serving as a foundational scaffold in the synthesis of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs), most notably Tamoxifen and Toremifene .[2] Its structural integrity is paramount; it dictates the ethyl-substitution pattern required for the antagonistic activity of the final drug on the estrogen receptor.[2]

For drug development professionals, this compound represents two distinct entities:

-

A Synthetic Precursor: The starting material for the Grignard-mediated construction of the Tamoxifen stilbene core.[2][3]

-

A Critical Quality Attribute (CQA): A process-related impurity (Code: Tamoxifen Impurity E or similar depending on pharmacopeia) that must be monitored during API release testing.

Physicochemical Profile

1,2-Diphenylbutan-1-one exhibits high lipophilicity due to its dual phenyl rings and alkyl chain.[2] This characteristic necessitates specific handling in reverse-phase chromatography (high organic mobile phase required).[2]

| Property | Value | Technical Context |

| Molecular Formula | MW: 224.30 g/mol | |

| Appearance | White to off-white crystalline powder | Hygroscopicity is low; stable under ambient conditions.[2] |

| Melting Point | 53–56 °C | Sharp melting range indicates high purity; broadens significantly with unreacted deoxybenzoin.[2] |

| Boiling Point | ~324 °C (at 760 mmHg) | High thermal stability; amenable to GC analysis.[2] |

| LogP | ~4.06 | Highly lipophilic.[2] Retains strongly on C18 columns.[2] |

| Solubility | Methanol, Acetonitrile, DCM | Practically insoluble in water.[2] |

| UV Max ( | ~250 nm, ~335 nm | Characteristic benzoyl absorption.[2] |

Synthetic Pathways & Mechanistic Insight[2][4][5]

The synthesis of 1,2-Diphenylbutan-1-one is a classic study in enolate chemistry.[2] The most robust industrial route involves the C-alkylation of deoxybenzoin (benzyl phenyl ketone).[2]

The Alkylation Protocol

Reaction: Deoxybenzoin + Ethyl Bromide

Mechanistic Criticality:

The reaction relies on generating an enolate at the

-

Base Selection: A strong base (e.g., Sodium Hydride or Potassium tert-butoxide) is required to quantitatively deprotonate the

-carbon ( -

Selectivity: The reaction must favor C-alkylation over O-alkylation. The "soft" nature of the benzylic carbanion generally favors C-alkylation with "soft" electrophiles like ethyl bromide (HSAB theory).[2]

Visualization: Synthesis Workflow

The following diagram illustrates the transformation from Deoxybenzoin to the target ketone, highlighting the enolate intermediate.

Figure 1: Synthetic pathway via enolate alkylation.[2][3] The benzylic position allows for facile deprotonation and subsequent attack on the ethyl halide.

Pharmaceutical Application: The Tamoxifen Route

The primary industrial utility of 1,2-Diphenylbutan-1-one is as the "Backbone Precursor" for Tamoxifen.[2][4] It provides the essential carbon skeleton (two phenyls + ethyl chain) before the third phenyl ring is introduced.[2]

From Ketone to Drug[2]

-

Grignard Addition: The ketone carbonyl reacts with 4-(2-dimethylaminoethoxy)phenylmagnesium bromide.[2] This introduces the third aromatic ring and the amine side chain.[2]

-

Dehydration: The resulting tertiary alcohol (carbinol) is dehydrated using acid (HCl).[2] This creates the central double bond.[2]

-

Isomerism: The dehydration produces a mixture of Z (active) and E (inactive) isomers.[2] The Z-isomer is purified via crystallization.[2][3]

Visualization: SERM Synthesis Logic

Figure 2: The conversion of 1,2-Diphenylbutan-1-one into Tamoxifen.[2] The ketone carbonyl is the site of Grignard attack.

Analytical Protocols & Quality Control

For researchers detecting this compound as an impurity or validating synthesis, the following protocols are recommended.

HPLC Method (Reverse Phase)

Due to the high LogP (4.06), isocratic elution with high organic content is preferred to prevent excessive retention times.[2]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard stationary phase for hydrophobic aromatics.[2] |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) | High ACN content required to elute the lipophilic ketone.[2] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure optimization.[2] |

| Detection | UV @ 240 nm or 254 nm | 240 nm provides higher sensitivity for the phenyl rings.[2] |

| Retention | Expect | Elutes before Tamoxifen (which is more lipophilic).[2] |

Mass Spectrometry (GC-MS/LC-MS)

In GC-MS (EI source), 1,2-Diphenylbutan-1-one displays a distinct fragmentation pattern useful for confirmation.[2]

-

Molecular Ion (

): m/z 224 (often weak).[2] -

Base Peak: m/z 105 (

).[2] -

Secondary Peak: m/z 91 (

).[2]-

Interpretation: Tropylium ion, characteristic of the benzyl moiety.[2]

-

References

-

Impurity Profiling: Pharmaffiliates. (n.d.).[2] 1,2-Diphenylbutan-1-one Reference Standard. Retrieved from [Link][2]

-

Physical Properties: PubChem. (2025).[2] 1,2-Diphenylbutan-1-one Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

-

Analytical Data: NIST Mass Spectrometry Data Center. (n.d.).[2] Mass Spectrum of 1,2-Diphenyl-1-butanone. Retrieved via PubChem from [Link][2]

Sources

An In-depth Technical Guide to the Health and Safety of 1,2-Diphenylbutan-1-one

This document provides a comprehensive technical overview of the health and safety considerations for 1,2-Diphenylbutan-1-one (CAS No. 16282-16-9). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and occupational safety.

Compound Identification and Physicochemical Profile

1,2-Diphenylbutan-1-one is a research chemical whose safety profile necessitates careful handling.[1] Understanding its physical properties is the first step in developing appropriate safety protocols.

| Property | Value | Source |

| CAS Number | 16282-16-9 | [1][2] |

| Molecular Formula | C₁₆H₁₆O | [2][3] |

| Molecular Weight | 224.30 g/mol | [2][3] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 338.5 °C at 760 mmHg | [2] |

| Flash Point | 144 °C | [2] |

| Solubility | Insoluble in water; Soluble in Methanol.[2][4] | [2][4] |

| Storage Temperature | Room temperature, sealed in a dry environment. Refrigeration is also recommended.[2][4] | [2][4] |

Hazard Identification and GHS Classification

Based on notifications to the ECHA C&L Inventory, 1,2-Diphenylbutan-1-one and its isomers present several health hazards. The primary GHS classification indicates it is harmful if swallowed.[3][5] Data for structurally similar compounds suggest it may also cause skin, eye, and respiratory irritation.[1][5][6]

GHS Pictogram:

| Hazard Class | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P305+P351+P338, P337+P317 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Note: H315, H319, and H335 are based on data from closely related isomers and supplier classifications.[1][5][6]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust personal protective equipment and administrative controls, is essential for minimizing exposure risk.

Hierarchy of Controls

The most effective risk mitigation follows a "Hierarchy of Controls." For a research chemical like 1,2-Diphenylbutan-1-one, where elimination or substitution is not feasible, the focus must be on engineering controls, administrative procedures, and finally, personal protective equipment (PPE).

Caption: Hierarchy of controls for handling 1,2-Diphenylbutan-1-one.

Engineering Controls: The Primary Barrier

-

Ventilation: All handling of 1,2-Diphenylbutan-1-one powder should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates, which may cause respiratory irritation.[6][7] Local exhaust ventilation should be used to control dust generation at the source.

Personal Protective Equipment (PPE): The Final Barrier

No single piece of PPE can offer protection against all hazards.[8] A comprehensive ensemble is required.

-

Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[4] These must be worn at all times in the laboratory area.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected before use and disposed of properly after handling the compound. Breakthrough times can vary by manufacturer and chemical, so consult the glove manufacturer's data.

-

Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned.[4] Wear long pants and closed-toe shoes to protect against accidental spills.

Handling and Storage Protocols

-

Handling: Avoid the formation of dust and aerosols during weighing and transfer.[4][9] Use spark-proof tools and explosion-proof equipment where necessary.[10] Do not eat, drink, or smoke in areas where this chemical is handled.[6] Wash hands thoroughly after handling.[6][9]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4][9][10] For long-term stability, refrigeration is recommended.[4] Store away from incompatible materials, particularly strong oxidizing agents.[4][10]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

Immediate action is critical in the event of an exposure. Medical attention should be sought if symptoms occur or persist.[4]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][11] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[4][12] Seek medical attention if irritation develops or persists.[12] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[4] Call a physician or poison control center immediately.[6][9] |

Accidental Release (Spill) Response

A systematic approach is required to safely manage a spill.

Caption: Workflow for responding to a 1,2-Diphenylbutan-1-one spill.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

-

Assess and Don PPE: From a safe distance, assess the extent of the spill. Before approaching, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[9]

-

Contain: For a solid spill, prevent further dispersal by covering it with a plastic sheet.

-

Clean Up: Carefully sweep or scoop the solid material into a suitable container for disposal.[9] Avoid creating dust. Do not use compressed air for cleanup.

-

Disposal: Place the collected material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste disposal according to institutional and local regulations.

-

Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent and wipe dry.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam.[4][10]

-

Specific Hazards: When heated to decomposition, it may emit hazardous combustion products, including carbon monoxide (CO) and carbon dioxide (CO₂).[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological and Reactivity Profile

Toxicological Summary

-

Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][6]

-

Irritation: Expected to cause skin and serious eye irritation.[5][6] May also cause respiratory tract irritation upon inhalation of dust.[5][6]

-

Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available. The compound should be handled as a substance with unknown chronic toxicity.

Chemical Stability and Reactivity

-

Reactivity: The substance is stable under normal, recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][10]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the formation of carbon monoxide and carbon dioxide.[4]

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,3-Dimethyl-2,3-diphenylbutane.

-

LookChem. (n.d.). 1,2-Diphenyl-butan-1-one. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet for Cyclobutane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Nippon Chemical Texas Inc. (n.d.). Safety Data Sheet for 1,1-DIPHENYLETHANE. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diphenylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diphenylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-phenyl-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diphenylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diphenylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

American Chemical Society. (2026). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Retrieved from [Link]

-

NY.Gov. (n.d.). Chemical Storage and Handling Recommendations. Retrieved from [Link]

-

Safeopedia. (2024). First Aid for Chemical Exposure Incidents. Retrieved from [Link]

-

Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

The University of Texas at Dallas. (n.d.). First Aid - Chemistry and Biochemistry. Retrieved from [Link]

-

University of Connecticut. (n.d.). Lab Accident/First Aid Information. Environmental Health and Safety. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Diphenylbutane-1,4-dione. Retrieved from [Link]

-

SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables. Retrieved from [Link]

Sources

- 1. 1,2-Diphenyl-butan-1-one | 16282-16-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 1,2-Diphenylbutan-1-one | C16H16O | CID 297636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1,4-Diphenylbutan-2-one | C16H16O | CID 562082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. nctius.com [nctius.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. safeopedia.com [safeopedia.com]

Executive Summary

1,2-Diphenylbutan-1-one (also known as

This guide analyzes the structural analogs of this ketone, delineates its synthetic utility via robust phase-transfer catalysis, and maps its pharmacological evolution into blockbuster therapeutics.

Part 1: Structural Architecture & Chemical Space

The Pharmacophore Core

The 1,2-diphenylbutan-1-one molecule consists of a butyrophenone backbone substituted with a phenyl group at the

-

Parent Scaffold: Deoxybenzoin (1,2-diphenylethanone).

-

Key Modification: The introduction of an ethyl group at the

-carbon creates a chiral center (though often used as a racemate in synthesis) and provides the necessary steric bulk that, in downstream analogs like Tamoxifen, forces the anti-estrogenic conformational change in the Estrogen Receptor (ER).

Structural Analogs and Hierarchy

The chemical space of this molecule can be categorized by oxidation state and substitution patterns.

Figure 1: Structural evolution from the Deoxybenzoin parent to the Tamoxifen therapeutic class.

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 1,2-diphenylbutan-1-one is the limiting step in generating high-purity SERM precursors. Traditional methods use sodium hydride (NaH) in THF, which is moisture-sensitive and hazardous at scale.

Recommended Approach: Phase Transfer Catalysis (PTC) . This method utilizes a quaternary ammonium salt to transport the phenolate anion into the organic phase, allowing the reaction to proceed with milder bases (NaOH) and higher specificity.

Protocol: PTC Synthesis of 1,2-Diphenylbutan-1-one

Objective: Selective

Reagents & Materials

-

Substrate: Deoxybenzoin (10 mmol, 1.96 g)

-

Alkylating Agent: Ethyl Iodide (12 mmol, 0.96 mL) - Excess ensures completion.

-

Solvent: Toluene (30 mL)

-

Base: 50% Aqueous NaOH (10 mL)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser.

Step-by-Step Methodology

-

Biphasic Setup: In a 100 mL round-bottom flask, dissolve deoxybenzoin in toluene. Add the 50% NaOH solution. The mixture will form two distinct layers.[2]

-

Catalyst Addition: Add TBAB. Stir vigorously (800+ RPM) to create an emulsion. The interface area is critical for PTC kinetics.

-

Alkylation: Add ethyl iodide dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

-

Checkpoint: Deoxybenzoin (

) should disappear; Product (

-

-

Quench & Workup:

-

Purification: Recrystallize from ethanol or perform flash column chromatography if high purity (>99%) is required for biological assays.

Validation Metrics

| Parameter | Expected Value | Observation Notes |

| Yield | 85-92% | PTC minimizes O-alkylation side products. |

| Appearance | White crystalline solid | Melting Point: 54-56°C. |

| 1H NMR | Characteristic triplet of the terminal methyl group. | |

| 1H NMR | The methine proton at the chiral center ( |

Reaction Mechanism (PTC)

The following diagram illustrates the ion-pair extraction mechanism that makes this protocol superior to NaH methods.

Figure 2: Phase Transfer Catalysis mechanism: Quaternary ammonium (Q+) shuttles hydroxide to deprotonate the substrate in the organic layer.

Part 3: Medicinal Chemistry & Analogs[6][7]

The Tamoxifen Connection

1,2-diphenylbutan-1-one is the direct precursor to Tamoxifen.[6] The transformation involves the addition of a 4-[2-(dimethylamino)ethoxy]phenyl group via Grignard reaction, followed by acid-catalyzed dehydration.[6]

-

Mechanism of Action: The 1,2-diphenylbutane moiety binds to the Estrogen Receptor. The "side chain" (derived from the Grignard reagent) protrudes from the ligand-binding pocket, preventing the folding of Helix-12, which is required for co-activator recruitment.

-

Criticality of the Ethyl Group: Studies show that removing the ethyl group (reverting to a methyl or H) significantly alters the agonist/antagonist profile. The ethyl group provides the hydrophobic bulk necessary to stabilize the antagonist conformation.

Related Analogs and Activity

| Analog Class | Key Structural Change | Primary Biological Activity |

| Stilbenes | Dehydration of the ketone to alkene | Estrogenic/Anti-estrogenic (SERMs).[1][7] |

| Acyloins | Hydroxylation at | Antifungal; Precursors to heterocyclic synthesis. |

| Dihydrochalcones | Ring opening/chain extension | Antioxidant; Sweeteners (e.g., Neohesperidin DC). |

| Ferroptosis Inducers | Amine substitution (e.g., RS-1) | GPX4 degradation; induces lipid peroxidation in cancer cells.[8] |

Emerging Research: Ferroptosis

Recent literature identifies 1,2-diphenylbutane derivatives (specifically amine analogs like RS-1 ) as inducers of ferroptosis.[1] Unlike Tamoxifen which targets the ER, these analogs target Glutathione Peroxidase 4 (GPX4) . The lipophilic diphenylbutane tail acts as a "hydrophobic tag," signaling the protein for proteasomal degradation.

Part 4: Metabolic Stability & Toxicology

When designing drugs based on this scaffold, researchers must account for hepatic metabolism.

-

Hydroxylation: The phenyl rings are prone to CYP450-mediated hydroxylation, typically at the para position. This is actually beneficial for SERMs (forming 4-hydroxytamoxifen, which has 100x higher affinity than the parent).

-

Ketone Reduction: The ketone moiety in 1,2-diphenylbutan-1-one is susceptible to reduction by carbonyl reductases to form the corresponding alcohol (1,2-diphenylbutan-1-ol), which may have different solubility and binding properties.

References

-

Synthesis of Tamoxifen & Precursors

-

Phase Transfer Catalysis Protocol

-

Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of phenylacetonitrile and deoxybenzoin. Organic Syntheses, 55, 91. Link

-

-

Ferroptosis & GPX4 Degradation (RS-1)

-

SERM Structure-Activity Relationships

-

Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213. Link

-

-

General Chemistry of Deoxybenzoin

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1,2-Diphenyl-butan-1-one|lookchem [lookchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 7. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Reactivity of 1,2-Diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,2-Diphenylbutan-1-one (CAS No. 16282-16-9), a key intermediate in the synthesis of various pharmaceuticals. This document delves into the compound's physicochemical properties, stability under various conditions, and its reactivity profile, including oxidation, reduction, and enolate chemistry. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support researchers in its effective utilization.

Introduction

1,2-Diphenylbutan-1-one, also known as 2-phenylbutyrophenone, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in a range of biologically active molecules. Notably, it serves as a crucial intermediate in the synthesis of toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer, and in the development of novel μ-opioid receptor agonists. A thorough understanding of its stability and reactivity is paramount for optimizing synthetic routes, ensuring product purity, and establishing appropriate storage and handling procedures.

This guide aims to provide a detailed technical resource for professionals working with 1,2-Diphenylbutan-1-one, consolidating information on its stability under thermal, photochemical, acidic, and basic conditions, and exploring its reactivity in key chemical transformations.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 1,2-Diphenylbutan-1-one is essential for its effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| CAS Number | 16282-16-9 | [1][2] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 338.5 °C at 760 mmHg | [2] |

| Density | 1.041 g/cm³ | [2] |

| Solubility | Soluble in methanol | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

Stability Profile

The stability of 1,2-Diphenylbutan-1-one under various environmental conditions dictates its storage, handling, and reaction compatibility.

Thermal Stability

While specific studies on the thermal decomposition of 1,2-Diphenylbutan-1-one are not extensively available, ketones, in general, can undergo decomposition at elevated temperatures. For butyrophenone and its derivatives, thermal degradation can be influenced by the injection port temperature during gas chromatography analysis, leading to the formation of artifacts[3]. It is recommended to handle 1,2-Diphenylbutan-1-one at moderate temperatures to avoid potential degradation.

Photochemical Stability

Aryl ketones, including butyrophenones, are known to undergo photochemical reactions, primarily through Norrish Type I and Type II pathways.

-

Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation, leading to the formation of acyl and alkyl radicals. These radicals can then undergo various subsequent reactions.

-

Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl group, leading to the formation of a biradical intermediate. This intermediate can then cleave to form an enol and an alkene or cyclize to form a cyclobutanol.

Studies on butyrophenone have shown that the predominant pathway in the gas phase is the Norrish Type II reaction[4]. However, the specific photochemical behavior of 1,2-Diphenylbutan-1-one may be influenced by the presence of the second phenyl group.

Caption: Potential photochemical degradation pathways for 1,2-Diphenylbutan-1-one.

Stability in Acidic and Basic Media

Specific data on the hydrolysis of 1,2-Diphenylbutan-1-one is limited. However, the ketone functional group is generally stable to hydrolysis under neutral conditions. In the presence of strong acids or bases, ketones can participate in various reactions.

-

Acid-Catalyzed Reactions: In acidic media, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This can facilitate reactions such as enolization.

-

Base-Catalyzed Reactions: Strong bases can deprotonate the α-carbon, leading to the formation of an enolate, which is a key reactive intermediate. Prolonged exposure to strong bases could potentially lead to condensation or rearrangement reactions[5].

Reactivity Profile

The reactivity of 1,2-Diphenylbutan-1-one is centered around the carbonyl group and the adjacent α-carbon, which bears a phenyl group and a hydrogen atom.

Oxidation

The ketone functional group in 1,2-Diphenylbutan-1-one is generally resistant to oxidation under mild conditions. However, under more forcing conditions or with specific reagents, oxidation can occur. A potential oxidation reaction is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert a ketone into an ester[6]. In the case of 1,2-Diphenylbutan-1-one, this would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The migratory aptitude of the adjacent groups (phenyl vs. 1-phenylpropyl) would determine the regioselectivity of the reaction.

Caption: Plausible Baeyer-Villiger oxidation pathways of 1,2-Diphenylbutan-1-one.

Reduction

The carbonyl group of 1,2-Diphenylbutan-1-one can be readily reduced to a secondary alcohol, syn-1,2-diphenyl-1-butanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Stereoselectivity: The reduction of the prochiral ketone will lead to the formation of a new stereocenter at the carbonyl carbon. The stereochemical outcome of the reduction can be influenced by the steric hindrance of the substituents and the nature of the reducing agent. Due to the presence of a chiral center at the α-position, the reduction will produce a mixture of diastereomers (syn and anti). The relative stereochemistry can often be predicted using models such as Cram's rule or the Felkin-Anh model. The hydride will preferentially attack the carbonyl from the less hindered face.

Caption: General mechanism for the hydride reduction of 1,2-Diphenylbutan-1-one.

Enolate Chemistry

The α-hydrogen of 1,2-Diphenylbutan-1-one is acidic and can be removed by a strong base to form an enolate. The resulting enolate is stabilized by resonance with the carbonyl group and the adjacent phenyl ring. This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation and condensation.

-

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction is a useful method for forming new carbon-carbon bonds at the α-position.

-

Aldol Condensation: The enolate can also act as a nucleophile in an aldol condensation reaction, attacking the carbonyl group of another molecule of aldehyde or ketone.

Synthesis and Purification

Several synthetic routes to 1,2-Diphenylbutan-1-one have been reported. One common method involves the oxidation of 2-(1,2-diphenylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with hydrogen peroxide and sodium hydroxide, which can achieve a high yield of 97%[2].

Illustrative Experimental Protocol: Synthesis via Oxidation of a Boronate Ester [2]

-

Reaction Setup: In a round-bottom flask, dissolve 2-(1,2-diphenylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a mixture of tetrahydrofuran (THF) and ethanol at 25 °C.

-

Reagent Addition: To the stirred solution, add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1,2-Diphenylbutan-1-one.

Analytical Methods

Accurate and reliable analytical methods are crucial for the characterization and quantification of 1,2-Diphenylbutan-1-one.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method can be developed for the quantitative analysis of 1,2-Diphenylbutan-1-one.

Illustrative HPLC-UV Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape. The exact ratio should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to the λmax of 1,2-Diphenylbutan-1-one.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

-

Quantification: A calibration curve should be constructed using standards of known concentration to quantify the amount of 1,2-Diphenylbutan-1-one in unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 1,2-Diphenylbutan-1-one, providing both retention time and mass spectral data for confirmation.

Illustrative GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of a solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Temperature Program: An optimized temperature program should be used to ensure good separation from any impurities. For example, an initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The fragmentation pattern can be used to confirm the identity of the compound. Key fragments for 1,2-diphenylbutan-1-one would likely include ions corresponding to the benzoyl cation (m/z 105) and the tropylium ion (m/z 91).

Safety and Handling

1,2-Diphenylbutan-1-one is classified as harmful if swallowed[1]. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,2-Diphenylbutan-1-one is a versatile synthetic intermediate with a well-defined reactivity profile centered on its ketone functionality and acidic α-proton. While generally stable under standard storage conditions, it is susceptible to photochemical degradation and can undergo a variety of transformations under specific reaction conditions. A thorough understanding of its stability and reactivity, as outlined in this guide, is crucial for its successful application in research and development, particularly in the synthesis of pharmaceuticals. The provided protocols for synthesis, purification, and analysis serve as a valuable resource for scientists working with this important compound.

References

-

PubChem. 1,2-Diphenylbutan-1-one. National Center for Biotechnology Information. [Link]

-

LookChem. 1,2-Diphenyl-butan-1-one. [Link]

-

ResearchGate. Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions. [Link]

-

YouTube. Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. [Link]

-

Kerrigan, S. et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-640. [Link]

-

Erowid. The Stereochemistry of Hydride Reductions. [Link]

-

Semantic Scholar. A Fully Validated HPLC-UV method for Quantitative and Qualitative Determination of Six Adulterant Drugs in Natural Slimming Dietary Supplements. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Base-catalysed ring opening of 1,2-diphenylcyclobutanols. [Link]

-

Semantic Scholar. The Stereochemistry of Hydride Reductions. [Link]

-

PubMed. Kinetics and mechanism of hydrolysis of phenyl alpha-maltos- ide by saccharifying alpha-amylase of Bacillus subtilis. II. Dependence of the rates of formation of phenol, phenyl alpha-glucoside and maltotriose on the substrate concentration. [Link]

-

PMC. A computational study of base-catalyzed reactions of cyclic 1,2-diones. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Flash photolysis studies of phenyl-substituted phenols, quinones, and corresponding free radicals. Part 4. Kinetics and mechanism of the elementary reaction of oxidation of aliphatic alcohols by aroxyl radicals. [Link]

-

Oxford Academic. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. [Link]

-

PubMed. Validated HPLC-UV Method for the Quantification of a Novel BCr-Abl 1 Inhibitor, Vodobatinib, in Rat Plasma: Application to a Pharmacokinetic Study. [Link]

-

YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. [Link]

-

Georgia Tech Institutional Repository. METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. [Link]

-

MDPI. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]

Sources

- 1. 1,2-Diphenylbutan-1-one | C16H16O | CID 297636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Base-catalysed ring opening of 1,2-diphenylcyclobutanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Alpha-Ethyldeoxybenzoin Scaffold: A Technical Guide to the 1,2-Diphenylbutan-1-one Class

Executive Summary

The 1,2-Diphenylbutan-1-one class (CAS: 16282-16-9), often referred to in technical literature as

This guide moves beyond basic definitions to provide a rigorous examination of the scaffold's synthesis, its pivotal role in stereoselective drug construction, and its physicochemical behavior.

Part 1: Chemical Architecture & Properties[1]

Structural Identity

The core structure of 1,2-diphenylbutan-1-one consists of a butyrophenone backbone substituted with a phenyl group at the

| Property | Specification |

| IUPAC Name | 1,2-Diphenylbutan-1-one |

| Common Names | |

| CAS Number | 16282-16-9 |

| Molecular Formula | |

| Molecular Weight | 224.30 g/mol |

| Chirality | One stereocenter at C2.[1][2][3][4] Typically synthesized as a racemate ( |

| Physical State | White to off-white crystalline powder |

| Melting Point | 53–56 °C |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

The Stereochemical Challenge

The C2 position is chiral.[1] In the synthesis of SERMs like Tamoxifen, this chirality is often lost during the subsequent dehydration step (forming a double bond). However, the bulkiness of the ethyl group at this position is the determining factor for the E/Z ratio of the final alkene product. The 1,2-diphenylbutan-1-one scaffold pre-organizes the molecule, but the ethyl group's steric hindrance is what eventually forces the anti-cancer drug into its active conformation.

Part 2: Synthetic Methodologies

The synthesis of 1,2-diphenylbutan-1-one is a classic exercise in enolate chemistry.[1] Two primary protocols are dominant in the field: the Classic Enolate Alkylation (high yield, strict conditions) and the Phase-Transfer Catalysis (PTC) method (scalable, greener).

Protocol A: Classic Enolate Alkylation (Standard Lab Scale)

Mechanism: Deprotonation of deoxybenzoin (benzyl phenyl ketone) followed by

Reagents:

-

Substrate: Deoxybenzoin (1.0 eq)

-

Base: Sodium Hydride (NaH) (1.1 eq) or Potassium tert-butoxide (KOtBu)

-

Electrophile: Ethyl Bromide (EtBr) (1.2 eq)

-

Solvent: Anhydrous THF or DMF

Workflow:

-

Activation: Charge a flame-dried flask with NaH (60% in oil) and anhydrous THF under

atmosphere. -

Deprotonation: Add Deoxybenzoin dropwise at 0°C. Stir for 30–60 mins until

evolution ceases. The solution will turn deep yellow/orange (enolate formation).[1] -

Alkylation: Add Ethyl Bromide dropwise. The steric bulk of the enolate favors mono-alkylation, but temperature control is vital to prevent bis-alkylation.

-

Completion: Warm to room temperature and stir for 4–12 hours.

-

Quench: Carefully quench with saturated

. -

Isolation: Extract with EtOAc, wash with brine, dry over

. Recrystallize from hexane/ethanol.

Protocol B: Phase-Transfer Catalysis (Industrial Scalability)

Why this matters: Avoids dangerous metal hydrides and strictly anhydrous conditions.[1]

Reagents:

-

Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (1-5 mol%)

-

Base: 50% NaOH (aq)

-

Solvent: Toluene or DCM

Self-Validating Check:

-

If the organic layer remains colorless after 1 hour, the catalyst is likely inactive or the stirring rate is too low (interfacial surface area is critical).

Part 3: The SERM Gateway (Mechanism of Action)

The primary utility of this class is as the precursor to triarylethylenes . The transformation of the ketone scaffold into a drug like Tamoxifen involves a Grignard addition followed by a critical dehydration.

The Pathway to Tamoxifen

The 1,2-diphenylbutan-1-one scaffold (specifically the derivative with a p-dimethylaminoethoxy chain) undergoes the following transformation:

Figure 1: The conversion of the ketone scaffold into the active triarylethylene pharmacophore.

Pharmacological Significance

Why is the ethyl group (from the butan-1-one) so important?

-

Receptor Binding: In the Estrogen Receptor (ER), the ethyl side chain of Tamoxifen protrudes from the ligand-binding pocket.

-

Helix 12 Displacement: This protrusion sterically interferes with Helix 12 of the receptor protein.[1] Instead of sealing the pocket (agonist conformation), Helix 12 is pushed aside, preventing the recruitment of co-activators.

-

Result: The receptor is locked in an inactive state (Antagonist effect).[1] Without the ethyl group (i.e., if it were just a methyl group), the steric clash is insufficient, and the drug loses potency.

Part 4: Safety & Toxicology (SDS Summary)

While the final drugs are well-characterized, the intermediate 1,2-diphenylbutan-1-one poses specific occupational hazards.[1]